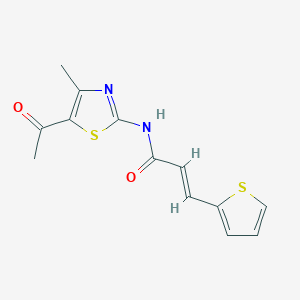

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

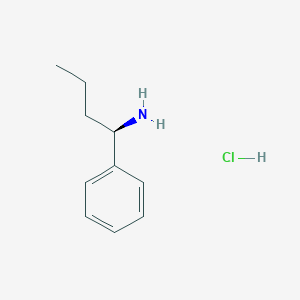

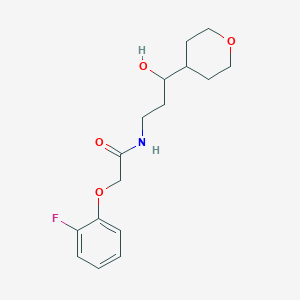

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CP-47,497 or simply CP, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesics.

Scientific Research Applications

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which includes N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide , have been shown to exhibit a range of biological activities. One of the prominent applications is their antimicrobial properties. They have been found to be effective against various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyrazine derivatives is another significant application. These compounds can be designed to target specific inflammatory pathways, offering a pathway to develop novel anti-inflammatory drugs .

Antiviral Uses

Pyrrolopyrazine derivatives, including N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide , have shown promise as antiviral agents. Their ability to inhibit viral replication makes them candidates for further research and development in antiviral drug discovery .

Antifungal Applications

The antifungal activity of these compounds is noteworthy, particularly in combating fungal infections that are resistant to current treatments. This opens up opportunities for new antifungal therapies .

Antioxidant Effects

Pyrrolopyrazine derivatives are also recognized for their antioxidant properties. They can neutralize free radicals and may be used to prevent oxidative stress-related diseases .

Antitumor and Kinase Inhibitory Activity

These compounds have been found to exhibit antitumor activities and can function as kinase inhibitors. This dual function provides a dual approach to cancer therapy, targeting both tumor growth and the signaling pathways that regulate cell proliferation .

Tuberculosis Treatment

Substituted pyrazine derivatives, which are structurally related to N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide , have been studied for their potential in treating tuberculosis. Some derivatives have shown higher activity against Mycobacterium tuberculosis than standard drugs, indicating their potential as potent anti-tubercular agents .

Drug Discovery and SAR Research

The structure of pyrrolopyrazine derivatives makes them an attractive scaffold for drug discovery. Despite the importance of the scaffold, there is a need for more Structure-Activity Relationship (SAR) research to understand the mechanisms of action and to design new leads for treating various diseases .

Mechanism of Action

Target of Action

Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Compounds with a similar pyrrole scaffold have been reported to inhibit cox-1 , suggesting that they may interact with their targets by inhibiting certain enzymes.

Biochemical Pathways

Compounds with a similar pyrrole scaffold have been reported to inhibit cox-1 , suggesting that they may affect the biochemical pathways related to inflammation and pain.

Result of Action

Compounds with a similar pyrrole scaffold have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name |

N-cyclopentyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(21-16-10-4-5-11-16)19-18(22-12-6-7-13-22)17(14-24-19)15-8-2-1-3-9-15/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQXYXDPGDCKRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2893088.png)

![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)